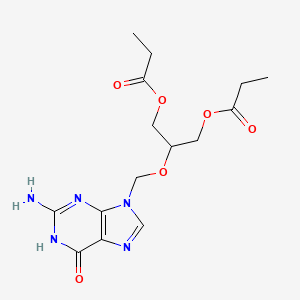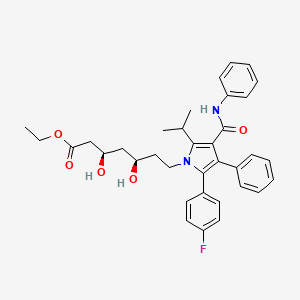
Atorvastatin Ethyl Ester
Overview
Description
Atorvastatin is a lipid-lowering drug that is widely used in the treatment of cardiovascular diseases . It belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins .
Synthesis Analysis
Atorvastatin synthesis involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin .
Molecular Structure Analysis
The molecular formula of Atorvastatin Ethyl Ester is C35H39FN2O5 . The structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 586.7 g/mol . It is a compound with a complex structure that includes various functional groups .
Scientific Research Applications
Pharmacokinetics of Atorvastatin with Omega-3-Acid Ethyl Esters : Studies have found that the pharmacokinetics of atorvastatin, when administered with omega-3-acid ethyl esters, does not significantly change in healthy adults. This suggests that the co-administration of these substances is well-tolerated and does not affect the bioavailability of atorvastatin (Di Spirito et al., 2008).
Antidepressant-Like Effects : Atorvastatin has shown a serotonergic system-dependent antidepressant-like effect in mice. This indicates its potential application in the treatment of depression, highlighting a role beyond its primary use in managing cholesterol levels (Ludka et al., 2014).
Impact on Lipid Parameters : The combination of prescription omega-3-acid ethyl esters and atorvastatin has been shown to produce significant improvements in lipid parameters, such as non-HDL cholesterol, in patients with elevated levels of these lipids (Bays et al., 2010).
Regulation of Lipid Metabolism in Hyperlipidemia : Atorvastatin ester has been found to regulate lipid metabolism in hyperlipidemic rats through the PPAR-signaling pathway and HMGCR expression in the liver, suggesting its effectiveness in managing hyperlipidemia (Hu et al., 2021).
Nanostructured Lipid Carriers for Improved Delivery : The incorporation of atorvastatin into nanostructured lipid carriers has been explored as a strategy to overcome its oral delivery drawbacks. This approach has shown promising results in improving bioavailability and performance, indicating its potential in more effective drug delivery systems (Elmowafy et al., 2017).
Mechanism of Action
Atorvastatin works by blocking an enzyme that is needed by the body to make cholesterol, and this reduces the amount of cholesterol in the blood . It is known to be an inhibitor of the hydroxymethylglutaryl-CoA reductase enzyme and lowers total cholesterol, low-density lipoprotein (LDL), and triglyceride concentrations while increasing high-density lipoprotein (HDL) concentrations .
Future Directions
Biochemical Analysis
Biochemical Properties
Atorvastatin Ethyl Ester plays a significant role in biochemical reactions. It interacts with key enzymes and proteins, notably HMG-CoA reductase, which is highly expressed in hepatic cells . The interaction with HMG-CoA reductase is crucial as this enzyme is a key player in the cholesterol biosynthesis pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate lipid metabolism in hyperlipidemia rats via the PPAR-signaling pathway and HMGCR expression in the liver .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it regulates lipid metabolism through the PPAR-signaling pathway and HMGCR gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it has the potential to be used as a tool for understanding the mechanism of action of statins
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, notably within the cholesterol biosynthesis pathway via its interaction with HMG-CoA reductase . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown to cross the hepatic cell membrane to the cytosolic and microsomal fractions where HMG-CoA reductase is known to be highly expressed
Properties
IUPAC Name |
ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39FN2O5/c1-4-43-30(41)22-29(40)21-28(39)19-20-38-33(23(2)3)32(35(42)37-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(38)25-15-17-26(36)18-16-25/h5-18,23,28-29,39-40H,4,19-22H2,1-3H3,(H,37,42)/t28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBPVDOSCOVJU-FQLXRVMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C[C@@H](CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146977-93-6 | |
| Record name | Atorvastatin ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146977936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atorvastatin Ethyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATORVASTATIN ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92X4GFD43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: Why was Atorvastatin Ethyl Ester investigated as a potential improvement over Atorvastatin for transdermal delivery?
A1: Atorvastatin, a drug used to lower cholesterol, exhibits poor transdermal absorption due to its low solubility in the stratum corneum, the outermost layer of skin []. To overcome this limitation, researchers synthesized this compound, a prodrug of Atorvastatin. The addition of the ethyl ester group enhances the lipophilicity of the molecule, thereby improving its ability to permeate through the lipid-rich stratum corneum []. Once this compound crosses the skin barrier, it is then hydrolyzed by esterase enzymes present in the skin, converting it back to the active Atorvastatin []. This approach aims to achieve a sustained and controlled release of Atorvastatin directly into the bloodstream, potentially improving patient compliance and therapeutic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





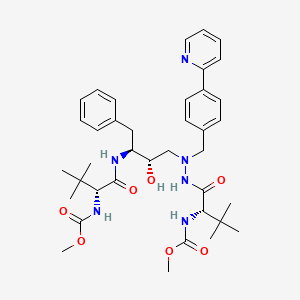
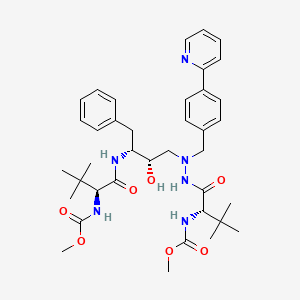

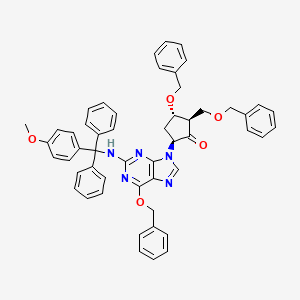


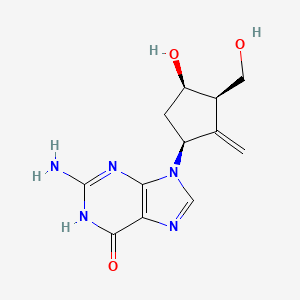
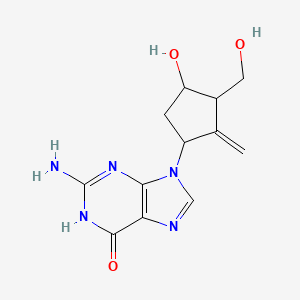
![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)
